3-Fluoro-3-(3-methoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC17822816
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO |
|---|---|
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 3-fluoro-3-(3-methoxyphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3 |
| Standard InChI Key | PXFUWKGVYGMBML-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCNC2)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a fluorine atom and a 3-methoxyphenyl group. The methoxy group (-OCH) is attached to the phenyl ring’s meta position, while the fluorine occupies the pyrrolidine’s 3-position. This arrangement creates a stereochemical environment that influences its physicochemical behavior and reactivity .
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine | CHFNO | 195.23 | 3-fluoro, 3-(3-methoxyphenyl) |
| 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | CHClFNO | 231.69 | 3-fluoro, 2-methoxy (phenyl), hydrochloride salt |
| 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid | CHFNO | 239.24 | 3-fluoro, 4-methoxy (phenyl), carboxylic acid |
The positional isomerism of the methoxy group (2-, 3-, or 4-methoxy on the phenyl ring) and the presence of additional functional groups (e.g., carboxylic acid) significantly alter polarity, solubility, and biological activity .
Stereochemical Considerations
Physicochemical Properties
Key physicochemical parameters are derived from its molecular structure:
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 195.23 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Sensitive to strong acids/bases |
The absence of reported melting/boiling points highlights gaps in publicly available data, possibly due to its discontinued status .
Applications in Research
Pharmaceutical Development
As a building block, this compound facilitates the synthesis of molecules targeting neurological and oncological pathways. Fluorine’s electronegativity enhances binding affinity to biomolecules, while the methoxy group modulates lipophilicity . For example, structurally similar pyrrolidine derivatives exhibit activity against kinases and G protein-coupled receptors (GPCRs).
Materials Science
The rigid pyrrolidine scaffold and aromatic system make it suitable for designing liquid crystals or metal-organic frameworks (MOFs). Its fluorine atom could also serve as a spectroscopic probe in polymer characterization .
Comparative Analysis with Analogues
Positional Isomerism Effects
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3-Methoxy vs. 2-Methoxy Derivatives: The 3-methoxy group in the target compound reduces steric hindrance compared to 2-methoxy analogues, potentially improving synthetic accessibility .
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Hydrochloride Salts: Salt formation (e.g., 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride) enhances water solubility but may alter receptor binding kinetics.
Functional Group Modifications
Adding a carboxylic acid group (as in 3-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid) increases hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .
Future Perspectives
Reviving interest in 3-fluoro-3-(3-methoxyphenyl)pyrrolidine could involve:
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Synthetic Optimization: Developing enantioselective routes for chiral drug candidates.
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Biological Screening: Evaluating its potential as a fragment in hit-to-lead campaigns.
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Computational Studies: Modeling interactions with disease-relevant targets like serotonin receptors.
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